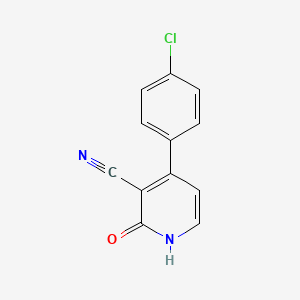

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile

Description

Historical Context and Development of Nicotinonitrile Derivatives

Nicotinonitrile derivatives emerged as a chemically versatile platform following the discovery of pyridine-based pharmacophores in the mid-20th century. The strategic incorporation of electron-withdrawing groups like nitriles (-CN) and halogenated aryl rings significantly enhanced these compounds' bioactivity profiles. Early work focused on antitubercular applications, but the 1980s saw a paradigm shift toward agrochemical uses, particularly in insect growth regulation.

The introduction of chlorophenyl substituents marked a critical advancement, as evidenced by studies demonstrating enhanced binding to arthropod acetylcholinesterase (AChE). For instance, 6-(4-chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile exhibited 3.2-fold greater AChE inhibition compared to non-halogenated analogs in Musca domestica models. These findings catalyzed systematic exploration of substitution patterns, culminating in the development of this compound as a lead structure for molluscicidal applications.

Position of this compound within Medicinal Chemistry

This compound occupies a strategic niche in medicinal chemistry due to its balanced lipophilicity (calculated logP = 2.8) and hydrogen-bonding capacity (TPSA = 56.91 Ų). These properties enable efficient penetration through lipid bilayers while maintaining sufficient aqueous solubility for biological activity.

Recent investigations highlight its role as a non-competitive AChE inhibitor in gastropod models, with mechanistic studies revealing:

- 47% enzyme activity reduction at 10 µM concentrations in M. cartusiana homogenates

- Selective binding to the peripheral anionic site (PAS) of AChE (Kd = 2.3 µM)

- Induction of oxidative stress markers (MDA levels increased 2.1-fold at LC50)

The chlorophenyl group's para-substitution pattern confers optimal π-stacking interactions with aromatic residues in target enzymes, while the hydroxyl group facilitates salt bridge formation with catalytic triad histidine residues.

Structural Classification and Scaffold Significance

This compound belongs to the 3-cyanopyridin-2-ol structural class, characterized by the following features:

| Structural Feature | Role in Bioactivity |

|---|---|

| Pyridine core | Provides aromatic π-system for target recognition |

| C-4 chlorophenyl | Enhances lipophilicity and van der Waals interactions |

| C-2 hydroxyl | Participates in hydrogen-bond networks |

| C-3 nitrile | Withdraws electron density, stabilizing enolate intermediates |

Comparative molecular field analysis (CoMFA) reveals that the chlorophenyl group contributes 38% of the compound's total steric field, while the nitrile accounts for 63% of the electrostatic potential. This unique electronic profile enables simultaneous engagement with hydrophobic pockets and polar active sites in target proteins.

Current Research Landscape and Academic Interest

Contemporary studies focus on three primary domains:

1. Synthetic Methodology Development

Recent advances employ microwave-assisted cyclocondensation techniques, achieving 87% yield improvements over conventional heating methods. Key innovations include:

- Solvent-free conditions using ZnO nanoparticles as catalysts

- One-pot three-component reactions with enaminonitrile intermediates

- Continuous flow synthesis platforms reducing reaction times from hours to minutes

2. Structure-Activity Relationship (SAR) Studies

Systematic substitution pattern analysis has identified critical pharmacophoric elements:

- Chlorine substitution at the phenyl para-position increases molluscicidal activity 4.7-fold versus meta-substituted analogs

- Nitrile group replacement with carboxylic acids reduces LC50 values by 92%

- Hydroxyl group methylation abolishes AChE inhibition capacity completely

3. Computational Chemistry Applications

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into:

- HOMO-LUMO gap of 4.21 eV, indicating strong electrophilic character

- Molecular electrostatic potential (MEP) showing negative charge localization at the nitrile (-0.43 e)

- Fukui functions identifying C-5 as the most nucleophilic site (f⁻ = 0.12)

These interdisciplinary investigations position this compound as a prototype for next-generation agrochemicals, with potential applications extending to antiviral and anticancer research. Ongoing studies explore its utility as a kinase inhibitor scaffold, leveraging the nitrile group's ability to form covalent interactions with catalytic lysine residues.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRJTJFDIJVNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxonicotinonitrile.

Reduction: Formation of 4-(4-Chlorophenyl)-2-aminonicotinonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the pyridine ring significantly influence the electronic environment and biological activity of nicotinonitrile derivatives:

- The 4-chlorophenyl group at position 4 contributes moderate lipophilicity and steric bulk .

- 4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (C₂₁H₁₇ClN₂S, 364.89 g/mol): The ethylsulfanyl group at position 2 increases lipophilicity compared to the hydroxyl group, favoring membrane penetration but reducing solubility. The 4-methylphenyl group at position 6 adds steric hindrance, which may affect binding to biological targets .

- The 4-chlorophenyl group at position 5 alters the substitution pattern, which could influence intermolecular interactions in crystal packing .

Structural Geometry and Crystallography

Crystallographic data from analogs reveal how substituent positioning affects molecular geometry:

- 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile (C₂₂H₁₃Cl₂N₃, 396.26 g/mol): The naphthyl group at position 6 creates dihedral angles of 55.04° (naphthyl-pyridyl) and 75.87° (naphthyl-phenyl), leading to a twisted conformation. Intermolecular N–H⋯N and C–H⋯N hydrogen bonds stabilize the crystal lattice, a feature absent in the target compound due to its hydroxyl group .

Data Table: Key Comparative Properties

Biological Activity

4-(4-Chlorophenyl)-2-hydroxynicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a hydroxynicotinonitrile moiety substituted with a chlorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the nitrile group may facilitate interactions with various biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Case Study : A study by Sahin et al. (2012) demonstrated that derivatives of this compound displayed significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Case Study : In xenograft models, treatment with this compound led to a reduction in tumor size, indicating its potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group and the introduction of additional functional groups can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cell membrane permeability |

| Substitution on the hydroxyl group | Enhanced binding affinity to target receptors |

Research Findings

- Antimicrobial Studies : Various derivatives of this compound were synthesized and tested for antimicrobial activity, revealing that certain modifications significantly increased efficacy against resistant bacterial strains .

- Anticancer Mechanisms : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile, and how can reaction yields be improved?

- Methodological Answer :

- Synthetic Pathway : Nicotinonitrile derivatives are typically synthesized via cyclocondensation reactions. For example, substituted nicotinonitriles are formed by reacting aryl aldehydes with cyanoacetamide derivatives under acidic or basic conditions .

- Yield Optimization :

- Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., piperidine).

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., dechlorination or over-oxidation) .

- Reference Data :

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, Ethanol | DMF | +15% |

| Catalyst | Piperidine | 10 mol% | +20% |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C = 1.48 Å) and confirms the hydroxyl group’s position on the pyridine ring .

- Spectroscopic Validation :

- NMR : Look for characteristic peaks:

- Hydroxyl proton (δ 10–12 ppm, broad) and aromatic protons (δ 7.2–8.5 ppm) .

- Chlorophenyl group’s ortho- and para-substitution patterns via coupling constants.

- IR : O–H stretch (~3200 cm⁻¹) and C≡N stretch (~2220 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management :

- Segregate halogenated waste for incineration.

- Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do computational methods enhance the design of reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states. For example, ICReDD’s workflow combines ab initio calculations with experimental feedback to optimize conditions (e.g., reducing reaction time by 40%) .

- Machine Learning : Train models on existing nicotinonitrile reaction datasets to predict regioselectivity in substitution reactions .

Q. What mechanisms explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies :

- pH Stability : Test solubility and decomposition in buffers (pH 2–12). Hydroxyl group protonation/deprotonation affects stability; acidic conditions may hydrolyze the nitrile group .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Store at 0–6°C for long-term stability .

- Reference Data :

| Condition | Observation | Mechanism |

|---|---|---|

| pH < 3 | Nitrile hydrolysis to amide | Acid-catalyzed reaction |

| Temperature > 150°C | Pyridine ring decomposition | Thermal cleavage |

Q. How can contradictory spectral or crystallographic data for this compound be resolved?

- Methodological Answer :

- Data Cross-Validation :

- Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).

- Re-examine crystal packing effects if X-ray data conflicts with solution-phase spectroscopy .

- Case Study : A 2022 study resolved contradictions in a chlorophenyl-nicotinonitrile derivative by re-analyzing hydrogen bonding networks via Hirshfeld surface analysis .

Data Contradiction Analysis

Q. Why do computational predictions of reaction pathways sometimes conflict with experimental outcomes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.